molecular formula C8H14N2O B12823679 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B12823679
M. Wt: 154.21 g/mol
InChI Key: ICUBQEBRGGUELC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance (NMR) spectrum of this compound is expected to display distinct signals:

  • A singlet at δ 2.8–3.1 ppm for the methyl group attached to nitrogen.
  • Multiplet patterns between δ 1.5–2.5 ppm corresponding to spirocyclic CH₂ groups.
  • A deshielded proton near the ketone at δ 3.5–4.0 ppm .

The carbon-13 NMR spectrum would reveal:

  • A carbonyl carbon at δ 205–210 ppm .
  • Sp³ carbons in the range δ 25–50 ppm .

Infrared Spectroscopy

The infrared (IR) spectrum exhibits a strong absorption band at ~1700 cm⁻¹ , characteristic of the ketone carbonyl stretch. Additional peaks near 2850–3000 cm⁻¹ arise from C-H vibrations in the spirocyclic framework.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak at m/z 154.21 , consistent with the molecular weight. Fragmentation patterns likely include loss of the methyl group (m/z 139) and cleavage of the spiro junction.

Table 2: Predicted Spectroscopic Signatures

Technique Key Features
Nuclear Magnetic Resonance Methyl singlet (δ 2.8–3.1 ppm), carbonyl-related protons (δ 3.5–4.0 ppm)
Infrared Spectroscopy C=O stretch (~1700 cm⁻¹), C-H stretches (~2850–3000 cm⁻¹)
Mass Spectrometry Molecular ion at m/z 154, fragment ions at m/z 139 and 97

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-methyl-1,7-diazaspiro[3.5]nonan-2-one

InChI

InChI=1S/C8H14N2O/c1-10-7(11)6-8(10)2-4-9-5-3-8/h9H,2-6H2,1H3

InChI Key

ICUBQEBRGGUELC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC12CCNCC2

Origin of Product

United States

Preparation Methods

Cyclization of Diamine Precursors with Carbonyl Compounds

The most common and foundational method for synthesizing 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one involves the cyclization reaction between a suitable diamine and a carbonyl-containing compound. This approach leverages the nucleophilicity of the diamine and the electrophilicity of the carbonyl group to form the spirocyclic lactam ring system.

  • Reaction Conditions:

    • Typically conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions.
    • Catalysts such as acid catalysts or Lewis acids may be employed to facilitate cyclization.
    • Reflux conditions in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are common to ensure complete reaction.
    • Temperature ranges from ambient to 120 °C depending on the reactivity of starting materials.
  • Mechanistic Insight:
    The diamine attacks the carbonyl carbon, followed by intramolecular ring closure to form the spirocyclic lactam. The methyl substitution at the nitrogen is introduced either by using a methylated diamine precursor or by post-cyclization methylation.

Epoxidation and Ring Expansion Strategies

An alternative synthetic route involves the preparation of intermediate compounds such as 1-carbonyl-7-diazaspiro[3.5]nonane derivatives, which undergo epoxidation followed by ring expansion to yield the target spirocyclic compound.

  • Key Steps:

    • Reaction of compound II and compound V (specific precursors) to form compound VI.
    • Epoxidation of compound VI using oxidants like metachloroperbenzoic acid (mCPBA) or hydrogen peroxide.
    • Ring expansion under controlled temperature (10–60 °C) in solvents such as dichloromethane (DCM) or acetonitrile.
  • Advantages:

    • Fewer reaction steps and simpler operation.
    • High overall yield (~70.7%).
    • Use of inexpensive and readily available raw materials.
    • Suitable for large-scale industrial synthesis.

Reductive Amination and Substitution Reactions

Reductive amination methods have also been reported for the synthesis of diazaspiro compounds, where ketones or aldehydes react with amines in the presence of reducing agents to form the spirocyclic amine structure.

Industrial Production Methods

Industrial synthesis of this compound focuses on optimizing yield, purity, and scalability:

  • Continuous Flow Reactors: Employed to maintain precise control over reaction parameters and improve reproducibility.
  • Purification Techniques: Recrystallization and chromatographic methods (e.g., flash chromatography) are used to remove impurities and isolate the hydrochloride salt form.
  • Process Optimization: Reaction times, solvent choice, and catalyst loading are fine-tuned to maximize throughput and minimize waste.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Precursors Reaction Conditions Yield (%) Advantages Limitations
Cyclization of diamine + carbonyl Diamine, carbonyl compound, acid catalyst Reflux in THF/DMF, inert atmosphere, 60–120 °C 60–75 Straightforward, well-established Requires careful control of conditions
Epoxidation and ring expansion Compound II, compound V, mCPBA or H2O2 Room temp to 60 °C, DCM or acetonitrile ~70.7 High yield, fewer steps, scalable Requires specific intermediates
Reductive amination Ketone/aldehyde, amine, reducing agent Mild temp, alcoholic solvent 50–65 Mild conditions May require purification steps

Detailed Research Findings

  • A patent (CN102659678B) describes a two-step synthesis involving the reaction of specific precursors to form an intermediate, followed by epoxidation and ring expansion to yield the spirocyclic compound with a total yield of approximately 70.7%. The process is noted for its simplicity, cost-effectiveness, and suitability for large-scale production.

  • BenchChem reports that the cyclization of diamines with carbonyl compounds under reflux and inert atmosphere is a common laboratory-scale method, often requiring catalysts and careful temperature control to achieve high purity and yield.

  • Reductive amination methods, while less commonly reported for this specific compound, are known in the synthesis of related diazaspiro compounds and offer an alternative route under milder conditions.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one serves as a critical building block for more complex molecules. Its unique structure allows chemists to explore various chemical transformations that can lead to novel derivatives with enhanced properties.

The compound has been investigated for its biological activity, particularly as a covalent inhibitor against the KRAS G12C mutant, which is implicated in several cancers. Research indicates that derivatives of this compound exhibit significant antitumor activity by effectively binding to the KRAS protein's switch-II pocket, leading to tumor growth suppression in xenograft models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable metabolic stability in human and mouse liver microsomes. This characteristic is crucial for therapeutic applications, indicating that the compound can maintain effective concentrations in vivo without rapid degradation .

Case Studies

Several case studies highlight the efficacy of this compound:

  • KRAS G12C Inhibition Study : A derivative of this compound was shown to inhibit KRAS G12C effectively, demonstrating a dose-dependent antitumor effect in NCI-H1373 xenograft models.
  • Comparative Analysis : The biological activity of this compound was compared with other spirocyclic compounds to assess potency and selectivity against various cancer cell lines. Modifications in the spirocyclic structure were found to enhance both solubility and potency .

Industrial Applications

In industrial settings, this compound can be utilized in the synthesis of specialty chemicals and materials with specific properties due to its stable spirocyclic framework. This stability is advantageous in drug design and development processes where structural integrity is paramount.

Mechanism of Action

The mechanism of action of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Nitrogen Atom

a) 1-Ethyl-1,7-diazaspiro[3.5]nonane (CID 134069783)

  • Molecular Formula : C₉H₁₈N₂
  • Key Differences : The ethyl substitution increases molecular weight (140.18 → 154.25 g/mol ) and introduces greater lipophilicity compared to the methyl analog. This may enhance membrane permeability but reduce aqueous solubility.
  • Structural Impact : The SMILES string CCN1CCC12CCNCC2 highlights the ethyl group’s position on the spiro nitrogen, which could alter steric effects in binding interactions .

b) 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one (CAS 1221820-89-8)

  • Key Differences: Methylation at the 7-position (vs.

c) 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one hemioxalate

  • Molecular Formula : C₁₅H₁₈N₂O₃ (hemioxalate salt)
Variations in Spiro Ring Size and Heteroatom Placement

a) 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl (AS97344)

  • Molecular Formula : C₁₀H₁₇ClN₂O
  • Structural Differences : The spiro system expands to a [4.5] configuration (seven-membered + six-membered rings), increasing conformational flexibility. Priced at $206/100 mg , this analog may exhibit distinct pharmacokinetic profiles due to altered ring strain .

b) 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride (CAS 1818847-63-0)

  • Key Differences : The ketone group shifts to the 1-position (vs. 2-position in the parent compound), which could influence hydrogen-bonding interactions in medicinal chemistry applications .

c) 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride (CAS 1956366-79-2)

  • Molecular Formula : C₈H₁₈Cl₂N₂

a) EGFR Inhibitory Activity

  • Example: Substituted 4-anilinoquinazoline derivatives with 2-oxa-6-azaspiro[3.4]octane moieties show enhanced EGFR inhibition in lung cancer cell lines (HCC827, A549) . This suggests that spirocyclic analogs of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one could be optimized for kinase-targeted therapies.

b) Ghrelin Receptor Antagonism

Comparative Data Tables

Table 1: Molecular and Commercial Profiles of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Price (per 100 mg) Key Feature
This compound C₇H₁₂N₂O 140.18 - Baseline spiro[3.5] structure
1-Ethyl-1,7-diazaspiro[3.5]nonane C₉H₁₈N₂ 154.25 - Ethyl substituent
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl C₁₀H₁₇ClN₂O 216.71 $206 Expanded [4.5] spiro system
1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one C₁₅H₁₈N₂O₃ 274.32 - Aromatic benzyl group
Table 2: Hazard and Stability Comparison
Compound Name Hazard Statements Storage Conditions
This compound H302, H315, H319, H332, H335 2–8°C, inert atmosphere
2,7-Diazaspiro[3.5]nonan-1-one HCl Not specified Room temperature (stable)

Q & A

Q. Optimization Strategies :

  • Adjust catalyst systems (e.g., Lewis acids for cyclization).
  • Control temperature (e.g., 0–25°C for epoxide carbonylation) .
  • Purify via column chromatography or recrystallization to enhance purity.

How can spectroscopic data (NMR, HRMS) resolve structural ambiguities in spirocyclic systems?

(Basic)
Key spectral benchmarks for related compounds include:
Table 1: NMR Data for 1-Oxaspiro[3.5]nonan-2-one (Analogous Compound)

Proton Environmentδ (ppm)Carbon Environmentδ (ppm)
Spirocyclic CH23.07Carbonyl C=O168.69
Methylene groups1.82–1.72Spiro C-O79.00
  • HRMS (DART) : Confirm molecular ion peaks (e.g., [M+H]+ at 141.09109) .
  • Dynamic NMR : Detect conformational flexibility in spiro centers .

What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Q. (Advanced)

  • Disordered spiro atoms : Use SHELXL for iterative refinement, leveraging constraints/restraints to model disorder .
  • Twinning : Apply HKLF5 format in SHELX to deconvolute overlapped reflections .
  • Validation : Cross-check with DFT-calculated bond lengths/angles to resolve discrepancies .

How do structural modifications (e.g., tert-butyl carboxylate substitution) impact biological activity?

Q. (Advanced)

  • Example : Benzothiazinones with 2-benzyl-2,7-diazaspiro[3.5]nonane moieties exhibit antitubercular activity (MIC < 1 µg/mL) .
  • Methodology :
    • Introduce substituents via Suzuki coupling or reductive amination .
    • Perform SAR studies using in vitro assays (e.g., mycobacterial growth inhibition) .

How can researchers reconcile contradictions between computational predictions and experimental data?

Q. (Advanced)

  • Case Study : Mismatched NMR shifts (e.g., δ 168.69 vs. DFT-predicted 170 ppm for C=O) may arise from solvent effects or crystal packing .
  • Resolution :
    • Use implicit/explicit solvent models in DFT.
    • Compare X-ray crystallography (SHELXL-refined) with dynamic NMR .

What strategies improve regioselectivity in spirocyclic compound synthesis?

Q. (Advanced)

  • Catalyst Design : Chiral auxiliaries or transition-metal catalysts (e.g., Pd for cross-coupling) .
  • Steric Control : Bulky groups (e.g., tert-butyl) direct cyclization pathways .
  • Kinetic vs. Thermodynamic : Vary reaction time/temperature to favor desired intermediates .

How is this compound utilized in high-throughput drug discovery?

Q. (Advanced)

  • Macromolecular Phasing : SHELXC/D/E enable rapid experimental phasing of protein-ligand complexes .
  • Fragment-Based Screening : Use spirocyclic cores as rigid scaffolds for library design .
  • ADME Profiling : Assess metabolic stability via LC-MS with Chromolith columns .

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